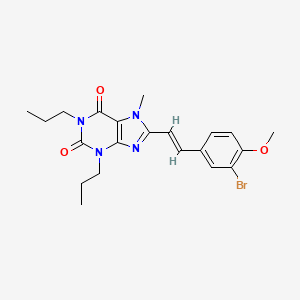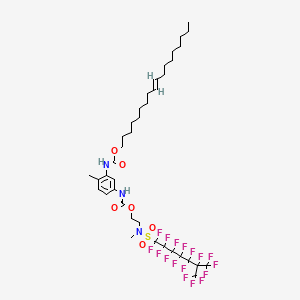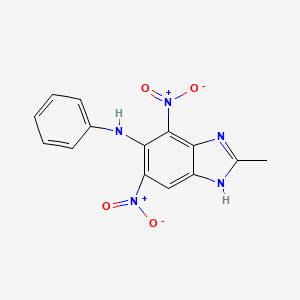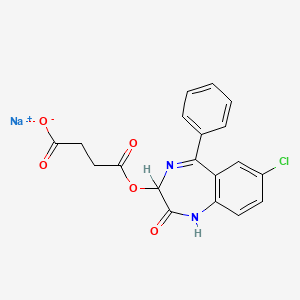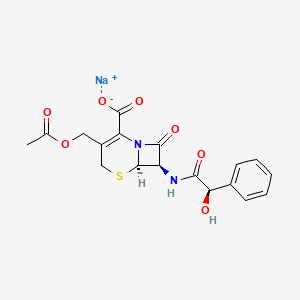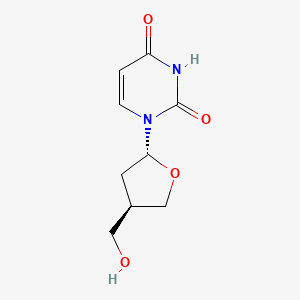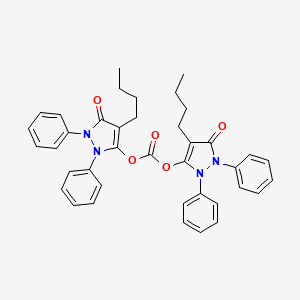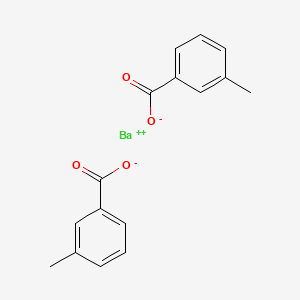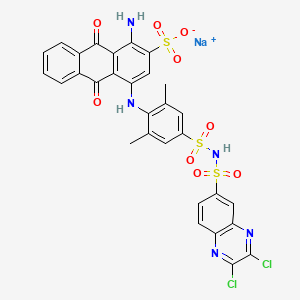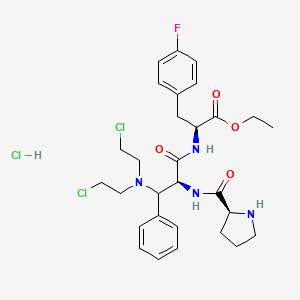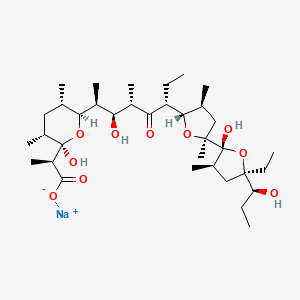
Ferensimycin B, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferensimycin B, sodium salt is a polyether antibiotic produced by the bacterium Streptomyces myxogenes. It exhibits activity against gram-positive bacteria and has weak activity against gram-negative bacteria, fungi, and coccidia . This compound is part of the lysocellin family of ionophores, which are known for their ability to transport ions across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of ferensimycin B involves a convergent asymmetric synthesis approach. Chiral enolate bond constructions are used to establish seven of the sixteen stereocenters of the subunits that comprise the compound . The stereogenic centers are incorporated through internal asymmetric induction, while others are established using asymmetric epoxidation methodology. A vanadium-catalyzed internal epoxidation of a bis-homoallylic alcohol is employed to relay chirality from one stereocenter to another . The final step involves an aldol addition reaction to unite the fragments and provide synthetic ferensimycin B .
Industrial Production Methods
Ferensimycin B is isolated as its sodium salt from the fermentation broth of Streptomyces sp. No. 5057 . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using alumina or silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions
Ferensimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s polyether structure allows it to participate in complexation reactions with metal ions, which is a characteristic feature of ionophores .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ferensimycin B include chiral enolates, vanadium catalysts, and bis-homoallylic alcohols . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Major Products
The major products formed from the reactions involving ferensimycin B include its various stereoisomers and derivatives, which retain the polyether antibiotic’s ionophoric properties .
Scientific Research Applications
Ferensimycin B has several scientific research applications:
Mechanism of Action
Ferensimycin B exerts its effects by forming complexes with metal ions and facilitating their transport across cell membranes . This ionophoric activity disrupts the ion balance within cells, leading to antimicrobial effects against susceptible organisms . The molecular targets include cell membrane ion channels and transporters, which are essential for maintaining cellular homeostasis .
Comparison with Similar Compounds
Ferensimycin B is closely related to other polyether antibiotics such as lysocellin and ferensimycin A . These compounds share similar structures and ionophoric properties but differ in their specific stereochemistry and ion selectivity . Ferensimycin B is unique in its specific arrangement of stereocenters, which contributes to its distinct ionophoric behavior and biological activity .
List of Similar Compounds
- Lysocellin
- Ferensimycin A
- X-14889A
- X-14889B
- X-14889C
- X-14889D
Properties
CAS No. |
135501-80-3 |
|---|---|
Molecular Formula |
C35H61NaO10 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
sodium;(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C35H62O10.Na/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40;/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40);/q;+1/p-1/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+;/m0./s1 |
InChI Key |
WRYFMRASCXUYAH-UMMVOMBSSA-M |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)[O-])O)C)C)O.[Na+] |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)[O-])O)C)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


